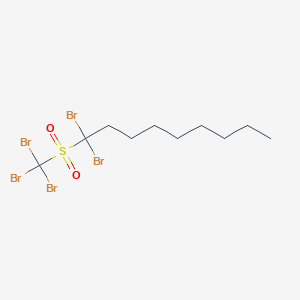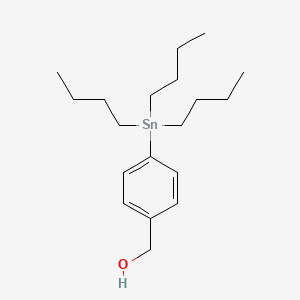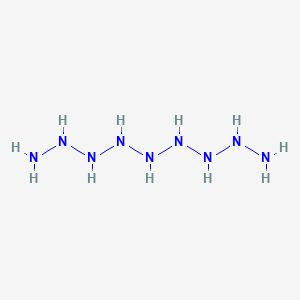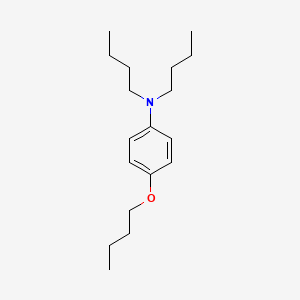![molecular formula C30H39FN2O2 B14283375 2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine CAS No. 119736-61-7](/img/structure/B14283375.png)
2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for achieving high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or alkoxy positions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine is unique due to its specific combination of fluoro, nonyloxy, and pentyloxy substituents
Eigenschaften
CAS-Nummer |
119736-61-7 |
|---|---|
Molekularformel |
C30H39FN2O2 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
2-(2-fluoro-4-nonoxyphenyl)-5-(4-pentoxyphenyl)pyrimidine |
InChI |
InChI=1S/C30H39FN2O2/c1-3-5-7-8-9-10-12-20-35-27-17-18-28(29(31)21-27)30-32-22-25(23-33-30)24-13-15-26(16-14-24)34-19-11-6-4-2/h13-18,21-23H,3-12,19-20H2,1-2H3 |
InChI-Schlüssel |
RACBEILHXNQMNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC(=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)OCCCCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


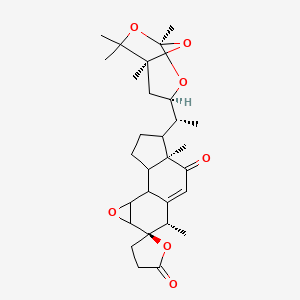

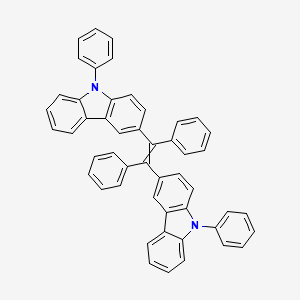
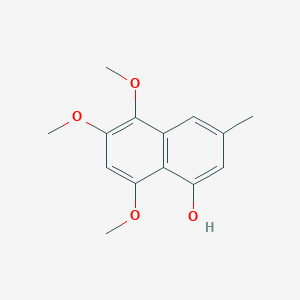
![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)

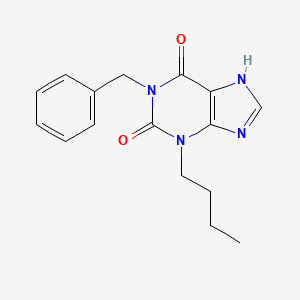

![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)

